molecular formula C20H20O8 B3042353 ((2R,3S,4R)-4-(Benzoyloxy)-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate CAS No. 58871-06-0

((2R,3S,4R)-4-(Benzoyloxy)-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate

Cat. No.: B3042353
CAS No.: 58871-06-0
M. Wt: 388.4 g/mol
InChI Key: FSHBWIUEGPPPIJ-BSDSXHPESA-N
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Description

Properties

CAS No.

58871-06-0

Molecular Formula

C20H20O8

Molecular Weight

388.4 g/mol

IUPAC Name

[(2R,3R,4S,5R)-4-benzoyloxy-2,3,5-trihydroxy-6-oxohexyl] benzoate

InChI

InChI=1S/C20H20O8/c21-11-15(22)18(28-20(26)14-9-5-2-6-10-14)17(24)16(23)12-27-19(25)13-7-3-1-4-8-13/h1-11,15-18,22-24H,12H2/t15-,16+,17+,18+/m0/s1

InChI Key

FSHBWIUEGPPPIJ-BSDSXHPESA-N

SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C=CO2)OC(=O)C3=CC=CC=C3)O

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)OC(=O)C2=CC=CC=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(C(C(C(C=O)O)OC(=O)C2=CC=CC=C2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S,4R)-4-(Benzoyloxy)-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the pyran ring, followed by the introduction of benzoate groups through esterification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

((2R,3S,4R)-4-(Benzoyloxy)-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction pathways and outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, ((2R,3S,4R)-4-(Benzoyloxy)-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the activity of specific enzymes and understanding their roles in biological processes.

Medicine

In medicine, ((2R,3S,4R)-4-(Benzoyloxy)-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate may have potential therapeutic applications. Researchers are investigating its effects on various biological targets, with the aim of developing new drugs or treatments.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which ((2R,3S,4R)-4-(Benzoyloxy)-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved in these interactions are complex and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Core Structure :
  • Target Compound : Dihydropyran ring with two benzoyloxy groups and one hydroxyl group.
  • Analogs: 3-(2-Benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one (14f): Pyran-2-one core with a benzoyl-substituted allyl chain and ethoxy group (C₁₉H₂₀O₅, MW 328.36) . 3-[2-(4-Methoxybenzoyl)allyl]-4-hydroxy-6-methylpyran-2-one (7b): Methoxy-substituted benzoyl group on the pyran-2-one ring (C₁₈H₁₆O₆, MW 352.32) . 3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8b): Dihydropyrano-pyranone fused system with a methoxybenzoyl group (C₁₉H₁₆O₆, MW 364.33) .
Substituent Effects :
  • Electron-Withdrawing Groups : Compounds like 7c (3,4-dichlorobenzoyl) exhibit lower solubility due to increased hydrophobicity .
  • Stereochemistry : The target compound’s (2R,3S,4R) configuration distinguishes it from analogs like 14a and 14b , which lack defined stereochemical data .

Key Observations :

  • Nucleophilic additions (e.g., amines, thiols) are common for modifying pyran-2-one derivatives .
  • The target compound’s synthesis may involve multi-step esterification, given its dual benzoyloxy groups.

Physical and Spectral Properties

Compound Melting Point (°C) Key Spectral Features (¹H NMR)
Target Compound Not reported Not available in evidence.
14f 94 δ 1.18 (t, CH₂CH₃), δ 4.05 (q, OCH₂)
7b 171 δ 3.87 (s, OCH₃), δ 6.92–7.82 (aromatic protons)
8c 178 δ 2.40 (s, CH₃), δ 7.45–7.80 (dichlorophenyl)

Notable Trends:

  • Higher melting points correlate with increased aromatic substitution (e.g., 7b , 8c ) .
  • The target compound’s lack of melting point data limits direct comparison.

Stability and Reactivity

  • Hydrolytic Sensitivity : Benzoate esters (e.g., target compound, 14g ) are prone to hydrolysis under basic or enzymatic conditions .
  • Thermal Stability : Analogs like 8a (m.p. 113°C) decompose at lower temperatures than chlorinated derivatives (e.g., 8c , m.p. 178°C) .

Biological Activity

Molecular Formula

  • Molecular Weight : 250.25 g/mol
  • Molecular Formula : C₁₃H₁₄O₅

Structural Features

The compound features a dihydropyran ring substituted with a benzoyloxy group and a hydroxyl group. This unique structure may contribute to its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds within the pyran class. For instance, derivatives of dihydropyran have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that benzoylated glucose derivatives exhibited preferential cytotoxicity against pancreatic cancer cells (PANC-1) .

Antioxidant Activity

Compounds with similar structural motifs have been reported to possess significant antioxidant properties. The presence of hydroxyl groups in the structure is often associated with enhanced radical scavenging activity, which can mitigate oxidative stress in biological systems.

Anti-inflammatory Effects

Research indicates that compounds containing benzoyloxy groups may exhibit anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and pathways, suggesting potential therapeutic applications in inflammatory diseases.

Summary of Biological Activities

Biological ActivityObservationsReference
AnticancerCytotoxic effects on PANC-1 cells
AntioxidantSignificant radical scavenging activity
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Study 1: Anticancer Activity

A study conducted on various derivatives of dihydropyran revealed that compounds similar to ((2R,3S,4R)-4-(Benzoyloxy)-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate exhibited IC50 values in the micromolar range against several cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Case Study 2: Antioxidant Effects

In vitro assays demonstrated that the compound effectively scavenged free radicals, showcasing a dose-dependent response. This suggests its potential use as a dietary supplement or therapeutic agent for oxidative stress-related conditions.

Mechanistic Insights

The biological activities of ((2R,3S,4R)-4-(Benzoyloxy)-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate can be attributed to:

  • Hydroxyl Group : Enhances electron donation ability, leading to increased antioxidant capacity.
  • Benzoyloxy Substitution : May enhance lipophilicity and facilitate membrane permeability, impacting bioavailability and efficacy.

Future Directions

Further research is warranted to explore the pharmacokinetics and long-term safety profiles of this compound. Clinical trials could provide valuable insights into its therapeutic potential across various diseases.

Q & A

Q. What are the standard protocols for synthesizing ((2R,3S,4R)-4-(Benzoyloxy)-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate, and which solvents are typically employed?

Synthesis typically involves sequential benzoylation and hydroxyl protection steps under controlled conditions. Key solvents include dichloromethane (DCM) or acetonitrile, which stabilize intermediates and facilitate high-purity product formation. Reaction temperatures are maintained at 0–25°C to preserve stereochemistry, and catalysts like DMAP (4-dimethylaminopyridine) may accelerate acylation .

Q. How is the stereochemical configuration of this compound verified using spectroscopic and crystallographic methods?

X-ray crystallography using SHELXL or SHELXS programs is the gold standard for confirming stereochemistry, as these tools resolve 3D atomic positions with high precision . Complementary techniques include 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to analyze coupling constants and nuclear Overhauser effects (NOEs), which indicate spatial relationships between protons .

Q. What are the critical safety considerations for handling and storing this compound to prevent decomposition?

Store in tightly sealed containers under dry, ventilated conditions to avoid moisture absorption or electrostatic buildup. Avoid exposure to ignition sources, and use PPE (gloves, goggles, lab coats) during handling. Stability data indicate no hazardous decomposition under recommended storage, but carbon monoxide may form during combustion .

Advanced Research Questions

Q. What strategies are effective in optimizing the yield and enantiomeric purity during the benzoylation steps of the synthesis?

Yield optimization requires precise stoichiometric control of benzoylating agents (e.g., benzoyl chloride) and catalysts. Enantiomeric purity is enhanced by chiral auxiliaries or asymmetric catalysis. Reaction monitoring via HPLC or chiral GC ensures intermediates meet purity thresholds before proceeding to subsequent steps .

Q. How can discrepancies between NMR data and X-ray crystallography results be resolved when determining the compound's conformation?

Discrepancies often arise from dynamic equilibria (e.g., ring puckering in solution) or solvent-induced conformational changes. Redundant NMR experiments (e.g., variable-temperature NMR) or DFT calculations can reconcile differences. Cross-validation with additional techniques like circular dichroism (CD) may clarify solution-state behavior .

Q. How does the stereochemistry of the compound influence its interaction with biological targets, and what in vitro assays are suitable for evaluating this?

The 2R,3S,4R configuration affects hydrogen bonding and hydrophobic interactions with enzymes or receptors. Assays like surface plasmon resonance (SPR) or fluorescence polarization quantify binding affinity, while molecular docking simulations model steric compatibility. Structure-activity relationship (SAR) studies using stereoisomers can isolate stereochemical contributions to bioactivity .

Q. What analytical methods are recommended for detecting trace impurities or degradation products in synthesized batches?

High-resolution LC-MS or GC-MS identifies impurities at ppm levels. Accelerated stability studies (e.g., 40°C/75% RH for 1–3 months) coupled with mass spectrometry detect degradation pathways. Quantification via 19F^{19}\text{F}-NMR (if fluorinated analogs exist) or UV-Vis spectroscopy ensures compliance with purity standards .

Methodological Notes

  • Data Contradiction Analysis : When conflicting data arise (e.g., inconsistent melting points or spectral peaks), repeat experiments under standardized conditions and cross-check with orthogonal methods. For example, discrepancies in optical rotation values may indicate racemization during synthesis, requiring chiral chromatography for resolution .
  • Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis necessitates solvent optimization (e.g., switching from DCM to toluene for easier recovery) and rigorous impurity profiling to maintain enantiopurity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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((2R,3S,4R)-4-(Benzoyloxy)-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate
Reactant of Route 2
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((2R,3S,4R)-4-(Benzoyloxy)-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate

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